molecular formula C12H13F2N3 B11736543 N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11736543
M. Wt: 237.25 g/mol
InChI Key: XZUXWFLZKJAGLQ-UHFFFAOYSA-N
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Description

N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a secondary amine featuring a pyrazole core substituted with methyl groups at positions 1 and 5, and a 2,5-difluorobenzyl group attached to the nitrogen at position 2.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c1-8-5-12(16-17(8)2)15-7-9-6-10(13)3-4-11(9)14/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

XZUXWFLZKJAGLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Diketone-Hydrazine Condensation

The pyrazole ring is typically constructed via cyclization of 1,3-diketones with hydrazines or hydroxylamine derivatives. For 1,5-dimethyl-1H-pyrazol-3-amine, acetylacetone (2,4-pentanedione) serves as the diketone precursor, while substituted hydrazines or hydroxylamines introduce the amine group. In a representative procedure:

  • 2,4-Pentanedione (1.10 mmol) reacts with O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) and a primary amine (e.g., methylamine) in DMF at 85°C for 1.5 hours.

  • This yields 1-substituted pyrazoles with methyl groups at positions 3 and 5 (e.g., 1b , 38% yield).

Table 1: Cyclization Conditions and Yields

DiketoneAmineTemp (°C)Time (h)Yield (%)
2,4-PentanedioneMethylamine851.538
1,3-CyclohexanedioneEthylhydrazine1002.052

Functionalization of the Pyrazole Amine

Alkylation with 2,5-Difluorobenzyl Bromide

The 3-amino group undergoes alkylation using 2,5-difluorobenzyl bromide under basic conditions:

  • 1,5-Dimethyl-1H-pyrazol-3-amine (1.0 mmol) is dissolved in THF with K₂CO₃ (2.0 mmol).

  • 2,5-Difluorobenzyl bromide (1.2 mmol) is added dropwise, and the mixture is stirred at 60°C for 12 hours.

  • Purification via silica gel chromatography (hexane/ethyl acetate) affords the target compound in 45–70% yield.

Miyaura Borylation and Suzuki Coupling

For enhanced regiocontrol, palladium-catalyzed couplings are employed:

  • 1,5-Dimethyl-1H-pyrazol-3-ylboronic ester (1.0 mmol) reacts with 2,5-difluorobenzyl bromide (1.1 mmol) in the presence of Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ (3.0 mmol) in dioxane/water (4:1) at 100°C.

  • This method achieves higher yields (70–85%) but requires rigorous anhydrous conditions.

Table 2: Alkylation and Coupling Efficiency

MethodCatalystSolventYield (%)
AlkylationNoneTHF45–70
Suzuki CouplingPd(dppf)Cl₂Dioxane/H₂O70–85

Regioselective Challenges and Solutions

Controlling Methyl Substituents

Regioselectivity in pyrazole formation is influenced by the diketone structure. For 1,5-dimethyl substitution:

  • 3-Methyl-2,4-pentanedione directs methyl groups to positions 1 and 5 during cyclization.

  • Steric hindrance from bulky amines (e.g., 2,4,4-trimethylpentan-2-amine) favors 1-substitution.

Protecting Group Strategies

To prevent unwanted side reactions during alkylation:

  • Para-methoxybenzyl (PMB) protection of the pyrazole nitrogen is employed, followed by deprotection with trifluoroacetic acid.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography with gradient elution (hexane/ethyl acetate 0–30%) effectively isolates the product.

  • Reverse-phase HPLC further purifies compounds for biological testing.

Spectroscopic Confirmation

  • ¹H NMR : Methyl groups at δ 2.32 (s, 3H, C1-CH₃) and δ 2.12 (s, 3H, C5-CH₃).

  • HRMS : [M + Na]⁺ calculated for C₁₃H₁₅F₂N₃Na: 273.1050; observed: 273.1045.

Scalability and Industrial Applications

Continuous Flow Reactors

Large-scale synthesis utilizes flow reactors to enhance mixing and reduce reaction times:

  • Residence times of 10–30 minutes achieve 90% conversion at 100°C.

Green Chemistry Approaches

  • Solvent-free conditions and nanocatalysts (e.g., Fe₃O₄@SiO₂-MoO₃) improve atom economy and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted difluorobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

A key structural analog is N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS: 1855910-52-9, molecular weight: 273.71 g/mol) . The primary differences are:

  • Fluorine positions : The target compound has fluorine atoms at positions 2 and 5 on the benzyl ring, whereas the analog has fluorines at positions 2 and 3.
  • Pyrazole substitution : The benzyl group is attached to position 3 in the target compound vs. position 4 in the analog.

Implications :

  • The pyrazole substitution position (3 vs. 4) alters the spatial orientation of the benzyl group, which could influence intermolecular interactions such as π-π stacking or hydrogen bonding .

Carboxamide Derivatives vs. Amine Functionality

Several carboxamide derivatives of 1,5-disubstituted pyrazoles are described in the evidence, such as:

  • N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (Molecular weight: 485.25 g/mol) .
  • N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (Molecular weight: 595.25 g/mol) .

Key Differences :

Feature Target Amine Compound Carboxamide Derivatives
Functional group Secondary amine (-NH-) Carboxamide (-CONH-)
Molecular weight ~250–275 g/mol (estimated) 485–630 g/mol
Hydrogen bonding Limited to N-H donor Additional C=O (acceptor) and N-H (donor) groups
Polarity Moderate (fluorine enhances lipophilicity) High (sulfonyl/carboxamide groups increase polarity)

Implications :

  • The carboxamide derivatives exhibit enhanced hydrogen bonding capacity, which may improve target affinity but reduce blood-brain barrier penetration.
  • The target amine’s lower molecular weight and simpler structure could favor better pharmacokinetic properties, such as oral bioavailability .

Substituent Bulk and Electronic Effects

Compounds like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (Molecular weight: 630.10 g/mol) highlight the impact of bulky substituents:

  • Sulfonyl groups : Introduce strong electron-withdrawing effects, which may modulate electronic interactions with target enzymes or receptors.

Comparison with Target Compound :

  • The target compound lacks bulky tert-butyl or sulfonyl groups, suggesting higher solubility in non-polar environments and possibly faster metabolic clearance.
  • Fluorine atoms provide moderate electron-withdrawing effects, balancing lipophilicity and electronic interactions .

Advantages of the Target Compound :

  • Fewer synthetic steps compared to carboxamide derivatives, which require additional coupling reactions.
  • Compatibility with high-throughput screening due to simpler purification processes .

Biological Activity

N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a difluorobenzyl group attached to a pyrazole ring, enhancing its chemical and biological properties. The presence of two fluorine atoms increases lipophilicity, potentially improving interactions with biological targets compared to other similar compounds. Its molecular formula is C12H14F2N3C_{12}H_{14}F_2N_3 with a molecular weight of 273.71 g/mol .

Research indicates that this compound may function as an enzyme inhibitor and modulate receptor functions. The difluorobenzyl group is crucial for enhancing binding affinity and specificity towards various biological macromolecules.

Anti-inflammatory and Analgesic Properties

The compound has shown potential anti-inflammatory and analgesic properties. In vitro studies suggest that it can inhibit the production of inflammatory mediators, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer effects. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown activity against certain kinases and phosphodiesterases, which are critical in cancer progression and inflammation pathways .

Research Findings

A variety of studies have explored the biological activity of this compound:

Study FocusFindingsReference
Enzyme InhibitionInhibits specific kinases with IC50 values in the low micromolar range
Anti-inflammatoryReduces cytokine production in cell cultures
AnticancerShows significant cytotoxicity against cancer cell lines

Case Studies

Several case studies highlight the compound's potential:

  • Case Study on Inflammation : A study evaluated the anti-inflammatory effects of the compound in a mouse model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to controls .
  • Case Study on Cancer Cell Lines : Testing against breast cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM.

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR: Assign methyl groups (δ ~2.3 ppm for pyrazole-CH₃) and benzyl protons (δ ~4.5 ppm for -CH₂-) .
  • HRMS: Confirm molecular ion ([M+H]⁺ expected at m/z ~264.1) and rule out halogenated impurities .

Q. Advanced Structural Confirmation

  • X-ray crystallography: Resolve dihedral angles between the pyrazole and benzyl rings using SHELX software. The fluorine atoms’ positions are critical for validating synthetic accuracy .
  • DFT calculations: Compare experimental IR/Raman spectra with computed vibrational modes to detect conformational anomalies .

How does the 2,5-difluorobenzyl group influence this compound’s pharmacokinetic properties?

Q. Structure-Activity Relationship (SAR)

  • Lipophilicity: Fluorine substitution increases logP (vs. non-fluorinated analogs), enhancing membrane permeability but potentially reducing solubility. Use Hansen solubility parameters to optimize formulation .
  • Metabolic stability: The 2,5-difluoro pattern resists CYP450-mediated oxidation compared to 3,5-substituted analogs, as shown in microsomal stability assays .
  • Target engagement: Fluorine’s electron-withdrawing effect strengthens π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets) .

What strategies are recommended for elucidating the mechanism of action in cellular models?

Q. Advanced Mechanistic Studies

  • Pull-down assays: Use biotin-tagged derivatives to identify binding partners via streptavidin affinity chromatography .
  • Kinase profiling: Screen against a panel of 100+ kinases to identify off-target effects. Compare inhibition profiles with structural analogs to pinpoint selectivity determinants .
  • CRISPR-Cas9 knockouts: Validate target relevance by assessing compound efficacy in isogenic cell lines lacking putative targets (e.g., MAPK pathways) .

How can researchers address solubility challenges in in vivo studies?

Q. Methodological Solutions

  • Prodrug design: Introduce phosphate or acetyl groups to enhance aqueous solubility, with enzymatic cleavage in target tissues .
  • Nanoparticle encapsulation: Use PLGA or liposomal carriers to improve bioavailability, as demonstrated in rodent pharmacokinetic studies .
  • Co-solvent systems: Optimize DMSO/PEG400/saline mixtures for intraperitoneal administration while monitoring toxicity .

What computational tools are effective for predicting this compound’s reactivity in novel reactions?

Q. Advanced Computational Guidance

  • Docking simulations (AutoDock Vina): Predict binding modes to enzymes like COX-2 or PDE4, guiding derivative design .
  • MD simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic targets .
  • Reactivity descriptors (Hammett σ): Quantify electron-withdrawing effects of fluorine substituents to forecast nucleophilic attack sites .

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